Cas no 898405-99-7 (2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide)

2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide structure
898405-99-7 structure
Product Name:2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide
CAS No:898405-99-7
MF:C21H16N2O4S
MW:392.427743911743
CID:6028447
PubChem ID:7254434
Update Time:2025-07-18

2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide
    • 2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
    • 898405-99-7
    • AKOS024657768
    • N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylsulfonyl)acetamide
    • F2536-1545
    • Inchi: 1S/C21H16N2O4S/c24-20(14-28(25,26)17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)27-21/h1-13H,14H2,(H,22,24)
    • InChI Key: YPRGUYSDIHCYOB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NC3=CC=CC=C3O2)C=C1)(=O)CS(C1=CC=CC=C1)(=O)=O

Computed Properties

  • Exact Mass: 392.08307817g/mol
  • Monoisotopic Mass: 392.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 97.6Ų

2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2536-1545-2μmol
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2536-1545-5μmol
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2536-1545-10μmol
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2536-1545-20μmol
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2536-1545-1mg
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2536-1545-2mg
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2536-1545-3mg
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2536-1545-4mg
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2536-1545-5mg
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2536-1545-10mg
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
898405-99-7 90%+
10mg
$79.0 2023-05-16

Additional information on 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide

Introduction to 2-(Benzenesulfonyl)-N-4-(1,3-Benzoxazol-2-yl)phenylacetamide (CAS No. 898405-99-7)

2-(Benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide, with the CAS number 898405-99-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzenesulfonyl group and a benzoxazolyl moiety. These functional groups contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.

The chemical structure of 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide is composed of a central acetamide backbone, with the benzenesulfonyl group attached to one of the acetamide carbons and the benzoxazolyl group linked to the phenyl ring. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for understanding its behavior in biological systems and its potential as a drug candidate.

Recent studies have explored the pharmacological properties of 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. This finding suggests that 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide could be developed into a therapeutic agent for these conditions.

In addition to its enzymatic inhibition properties, 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California found that this compound can effectively reduce inflammation in vitro and in vivo models. The mechanism of action appears to involve the modulation of cytokine production and the inhibition of pro-inflammatory signaling pathways. These findings highlight the potential of 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide as an anti-inflammatory agent.

The safety profile of 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

The synthesis of 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide involves several steps, including the formation of the acetamide backbone and the attachment of the benzenesulfonyl and benzoxazolyl groups. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the reaction of 4-aminoacetophenone with benzenesulfonyl chloride followed by coupling with 1,3-benzoxazole derivatives. Optimizing these synthetic methods is essential for large-scale production and commercialization.

In conclusion, 2-(benzenesulfonyl)-N-4-(1,3-benzoxazol-2-yl)phenylacetamide (CAS No. 898405-99-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, this compound holds significant promise for advancing treatments in various medical fields.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited